

Spectroscopic Profile of Isovanyllyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-4-methoxybenzyl alcohol

Cat. No.: B1293543

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isovanillyl alcohol (**3-hydroxy-4-methoxybenzyl alcohol**), a key organic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The empirical formula for isovanillyl alcohol is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol .^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for isovanillyl alcohol are summarized below.

Table 1: ¹H NMR Spectroscopic Data for Isovanyllyl Alcohol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Note: Specific ^1H NMR chemical shifts and coupling constants were not explicitly available in the provided search results. The data would typically be obtained from a spectral database or experimental analysis.

Table 2: ^{13}C NMR Spectroscopic Data for Isovanillyl Alcohol[1][2][3]

Chemical Shift (δ) ppm	Assignment
Data not available in search results	C-OH (aromatic)
Data not available in search results	C-OCH ₃ (aromatic)
Data not available in search results	C-CH ₂ OH (aromatic)
Data not available in search results	Aromatic CH
Data not available in search results	Aromatic CH
Data not available in search results	Aromatic CH
Data not available in search results	-CH ₂ OH
Data not available in search results	-OCH ₃

Note: While the availability of ^{13}C NMR data is confirmed[1][2][3], the specific peak assignments were not detailed in the search snippets. These values would be determined experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for isovanillyl alcohol are presented below.

Table 3: IR Spectroscopic Data for Isovanillyl Alcohol[1][4][5]

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3600-3200 (broad)	O-H (Alcohol & Phenol)	Stretching
3100-3000	C-H (Aromatic)	Stretching
3000-2850	C-H (Alkyl)	Stretching
1600-1450	C=C (Aromatic)	Stretching
1260-1050	C-O	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for Isovanillyl Alcohol[1][6]

m/z	Interpretation
154	Molecular ion [M] ⁺
139	[M - CH ₃] ⁺
125	[M - CH ₂ OH] ⁺
109	Fragment
77	Phenyl fragment

Note: The fragmentation pattern is predicted based on the structure of isovanillyl alcohol and common fragmentation pathways for benzyl alcohols.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of isovanillyl alcohol.

Materials:

- Isovanillyl alcohol sample
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of isovanillyl alcohol in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

- Typical parameters include a 30° pulse and an acquisition time of around 4 seconds for compounds up to approximately 350 Daltons.[7]
- Process and reference the spectrum similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of isovanillyl alcohol to identify its functional groups.

Materials:

- Isovanyl alcohol sample (solid)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

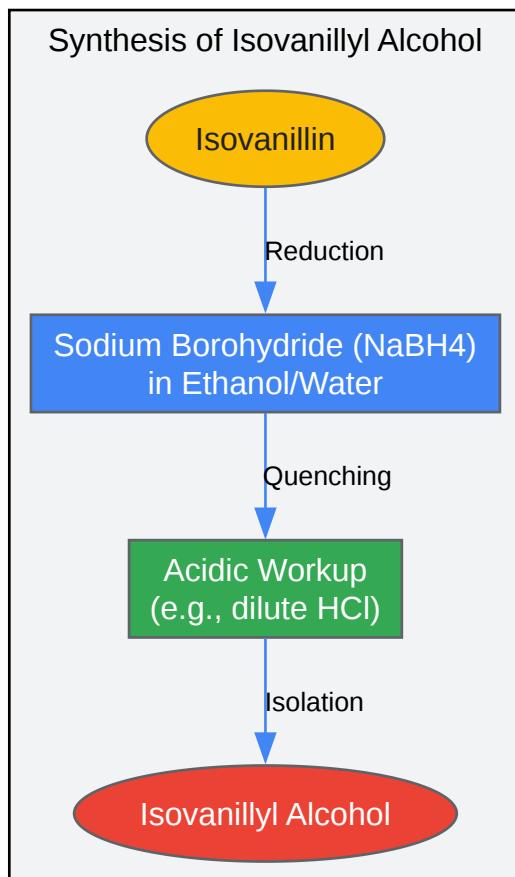
Procedure:

- Background Scan: With the ATR crystal clean and unobstructed, perform a background scan to account for atmospheric absorbances.
- Sample Application: Place a small amount of the solid isovanillyl alcohol sample onto the ATR crystal using a clean spatula.
- Spectrum Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Initiate the sample scan.
- Data Processing: The resulting interferogram is converted to an IR spectrum via Fourier transform.
- Cleaning: After analysis, clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of isovanillyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:


- Isovanillyl alcohol sample
- Volatile solvent (e.g., methanol, dichloromethane)
- GC-MS instrument with an electron ionization (EI) source

Procedure:

- Sample Preparation: Prepare a dilute solution of isovanillyl alcohol in a volatile solvent.
- GC Separation:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - The sample is vaporized and separated on a capillary column based on its volatility and interaction with the stationary phase.
- MS Analysis:
 - As the isovanillyl alcohol elutes from the GC column, it enters the MS detector.
 - In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- Data Interpretation: The resulting mass spectrum shows the relative abundance of each fragment ion, which can be used to deduce the structure of the molecule.

Synthetic Pathway Visualization

Isovanillyl alcohol can be synthesized via the reduction of isovanillin. This common synthetic transformation in organic chemistry provides a reliable route to the desired alcohol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of isovanillyl alcohol from isovanillin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-4-methoxybenzyl alcohol | C8H10O3 | CID 78089 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-4-methoxybenzyl alcohol(4383-06-6) 13C NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Hydroxy-4-methoxybenzyl alcohol [webbook.nist.gov]
- 5. (Solved) - Interpret IR spectrum of obtained vanillyl alcohol, and explain... (1 Answer) | Transtutors [transtutors.com]
- 6. 3-Hydroxy-4-methoxybenzyl alcohol [webbook.nist.gov]
- 7. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Isovanillyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293543#spectroscopic-data-of-isovanillyl-alcohol-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1293543#spectroscopic-data-of-isovanillyl-alcohol-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com